
Formamidine, N,N-dimethyl-N'-m-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N,N-dimethyl-N’-m-tolyl-, also known as methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-, is an organic compound with the molecular formula C10H14N2. It is a derivative of formamidine, where the hydrogen atoms on the nitrogen are replaced by methyl groups and a m-tolyl group. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Formamidine, N,N-dimethyl-N’-m-tolyl-, can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods: In industrial settings, the synthesis of formamidines often involves the reaction between aniline derivatives and ethyl orthoformate, catalyzed by organic or mineral acids. Other catalysts, such as sulfated zirconia and hexafluoroisopropanol, have also been employed to enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Formamidine, N,N-dimethyl-N’-m-tolyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like permanganate.
Reduction: Hydrogenation of carbodiimides to formamidines using catalysts like Pd(OH)2/BaSO4 and Raney nickel.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Alkaline permanganate is commonly used for oxidation reactions.
Reduction: Catalysts such as Pd(OH)2/BaSO4 and Raney nickel are used for hydrogenation.
Substitution: Various organic and inorganic reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction typically produces more stable amine derivatives .
Wissenschaftliche Forschungsanwendungen
Formamidine, N,N-dimethyl-N’-m-tolyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for primary amines and as an auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including its use as a pesticide and antimalarial agent.
Medicine: Research has explored its potential in the synthesis of medicinal compounds, such as quinolone antibiotics and cancer chemotherapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of formamidine, N,N-dimethyl-N’-m-tolyl-, involves its interaction with molecular targets and pathways. In the context of its pesticidal activity, it is believed to act on amine regulatory mechanisms, affecting neurotransmitter levels and leading to hyperactivity in pests. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Methanimidamide, N,N-dimethyl-N’-(4-methylphenyl)-: This compound is similar in structure but has a different position of the methyl group on the phenyl ring.
N,N-Dimethylformamide: While structurally different, it shares some functional similarities in terms of its use as a reagent in organic synthesis.
Uniqueness: Formamidine, N,N-dimethyl-N’-m-tolyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2305-75-1 |
|---|---|
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(3-methylphenyl)methanimidamide |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-10(7-9)11-8-12(2)3/h4-8H,1-3H3 |
InChI-Schlüssel |
NCXQXIRXTWIUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


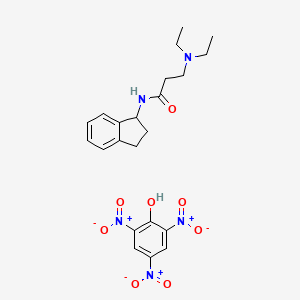
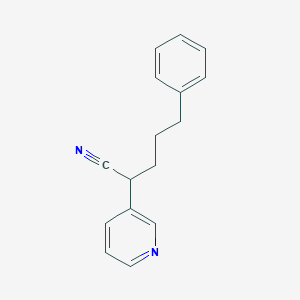
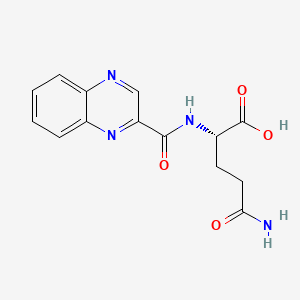


![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
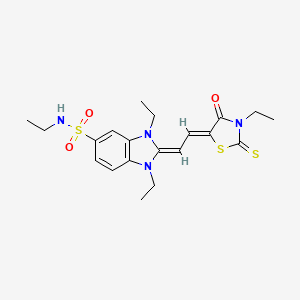
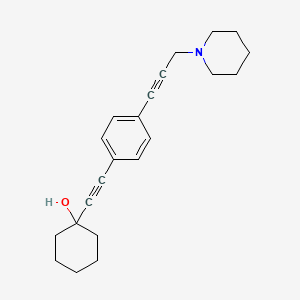
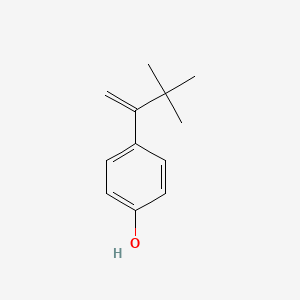

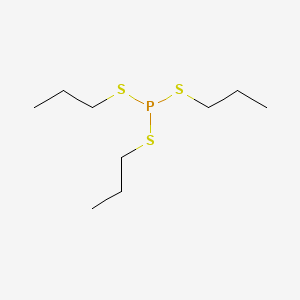
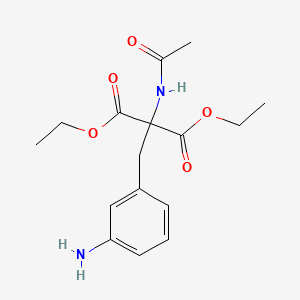
![9-[(4-Methylphenyl)methyl]anthracene](/img/structure/B14741736.png)
